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Compound of Interest |

(S)-3-Amino-3-(2-bromo-5-
Compound Name:
fluorophenyl)propan-1-OL

Cat. No.: B15238202

Get Quote

In modern drug discovery, the precise control of three-dimensional molecular architecture is

paramount to achieving therapeutic efficacy and selectivity. Chiral f-amino alcohols are
privileged scaffolds that form the core of numerous active pharmaceutical ingredients (APIS).
The introduction of fluorine into drug candidates has become a cornerstone of medicinal
chemistry, often leading to improved metabolic stability, enhanced membrane permeability, and
stronger binding interactions with target proteins.[1]

(S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-ol emerges as a particularly strategic
chiral building block. It combines three critical features:

o The (S)-Stereocenter: The specific enantiomeric configuration is often essential for biological
activity, as seen in analogs used for developing potent kinase inhibitors.[2]

e The 5-Fluoro Substituent: This modification can favorably alter the electronic properties of
the phenyl ring and block potential sites of metabolism.[1]

e The 2-Bromo Substituent: The bromine atom serves as a versatile synthetic handle, enabling
a wide range of post-synthetic modifications through cross-coupling reactions (e.g., Suzuki,
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Buchwald-Hartwig, Sonogashira), thereby facilitating the rapid generation of diverse

compound libraries for structure-activity relationship (SAR) studies.

This guide serves as a technical resource for researchers and drug development professionals,

detailing the core scientific and practical information required to effectively utilize this high-

value intermediate.

Physicochemical and Structural Properties

The fundamental properties of (S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-ol are

summarized below. These data are critical for reaction planning, analytical method

development, and computational modeling.

Property

Value

Source(s)

Molecular Formula

CoH11BrFNO

[3]

Molecular Weight 248.095 g/mol [4115]
1213103-12-8 (for the (R)-

CAS Number enantiomer, specific (S) not [5]
widely listed)
(3S)-3-amino-3-(2-bromo-5-

IUPAC Name

fluorophenyl)propan-1-ol

Canonical SMILES

NC1=C(Br)C=C(F)C=C1

KHLWOHZGHOSRLT-
InChl Key

BYPYZUCNSA-N
Purity Typically 295% [4115]
Predicted LogP 1.44 [4]15]
Hydrogen Bond Donors 2 [415]
Hydrogen Bond Acceptors 2 [4115]

Appearance

Expected to be a solid or oil
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Stereoselective Synthesis: A Proposed Pathway

The synthesis of enantiomerically pure compounds like (S)-3-Amino-3-(2-bromo-5-
fluorophenyl)propan-1-ol requires a robust stereocontrolled strategy. A direct synthesis
protocol is not widely published; therefore, a logical and field-proven pathway is proposed here,
starting from the commercially available 2-bromo-5-fluorobenzoic acid. The key to this
synthesis is the establishment of the chiral amine, which can be achieved through asymmetric
reduction of a carefully chosen intermediate.

Causality of Experimental Choices:

e Step 1to 2: Conversion of the carboxylic acid to a Weinreb amide is a standard, high-yield
transformation that creates a stable intermediate. The Weinreb amide is particularly useful
because it reacts cleanly with organometallic reagents to form ketones without over-addition,
a common side effect with other acid derivatives.

e Step 2 to 3: The use of vinyimagnesium bromide introduces the two-carbon unit required for
the propanol backbone. This Grignard reaction is highly reliable for forming carbon-carbon
bonds.

o Step 3to 4: The a,B-unsaturated ketone is an ideal substrate for asymmetric conjugate
addition. Using a chiral auxiliary like (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (a
derivative of valinol) allows for the diastereoselective addition of an amine, setting the
stereocenter.

o Step 4 to 5: The final step involves the reduction of the ketone to a hydroxyl group and the
cleavage of the chiral auxiliary. A strong reducing agent like sodium borohydride is sufficient
for the ketone reduction, and the auxiliary can often be removed under mild acidic
conditions.

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b15238202/docs?utm_src=pdf-body#introduction-the-strategic-value-of-halogenated-chiral-intermediates
https://www.benchchem.com/product/b15238202/docs?utm_src=pdf-body#introduction-the-strategic-value-of-halogenated-chiral-intermediates
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15238202?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Proposed Synthesis of (S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-ol

3. Chiral Amine Auxiliary, 4. NaBHs (Reduction),
- 1.50Ch, HNOMeWe [\ ide 2. VinyiMgBr, THE (' o jncaturated Ketone AT H* (Auxiliary Cleavage) (S)-3-Amino-3-(2-bromo-5-
\ ) fluorophenylpropan-1-ol

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the target compound.

Key Experimental Protocol: Asymmetric Conjugate
Addition

This protocol details a representative procedure for the crucial stereocenter-forming step. It is
designed as a self-validating system with checkpoints for reaction monitoring.

e Reactor Setup: Under an inert nitrogen atmosphere, dissolve the a,B-unsaturated ketone
intermediate (1.0 eq) in anhydrous THF (10 mL/mmol) in a flame-dried, three-neck round-
bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

« Addition of Auxiliary: Cool the solution to -78 °C using a dry ice/acetone bath. In a separate
flask, prepare a solution of the chiral amine auxiliary (e.g., a lithiated derivative, 1.1 eq) in
THF.

e Reaction Execution: Add the auxiliary solution dropwise to the ketone solution over 30
minutes, ensuring the internal temperature does not exceed -70 °C.

 In-Process Control (IPC): Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the
reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g.,
30% Ethyl Acetate/Hexanes). The disappearance of the starting ketone spot indicates

completion.

e Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous
solution of ammonium chloride (NH4Cl) at -78 °C.
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o Work-up and Isolation: Allow the mixture to warm to room temperature. Transfer the contents
to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry
the organic layer over anhydrous sodium sulfate (Na2S0a), filter, and concentrate under
reduced pressure.

 Purification: Purify the crude diastereomeric adduct by flash column chromatography on
silica gel to isolate the desired diastereomer. The stereochemical outcome is dictated by the
chosen auxiliary, which shields one face of the enone from attack.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of (S)-3-Amino-3-(2-bromo-5-
fluorophenyl)propan-1-ol is essential. A combination of standard analytical techniques should
be employed.
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Technique

Purpose

Expected Observations

1H NMR

Structural Confirmation

Aromatic protons in the 6.5-7.5
ppm region showing complex
splitting due to Br and F
coupling. A multiplet around
4.0-4.5 ppm for the chiral
methine (CH-N). Methylene
protons (CH2-CH and CH2-O)
appearing as distinct multiplets

in the 1.5-3.8 ppm range.

13C NMR

Carbon Skeleton Analysis

Aromatic carbons showing
distinct signals, with C-F and
C-Br couplings. Signals for the
three aliphatic carbons (CH-N,
CH2-CH, CH2-OH).

Mass Spectrometry (MS)

Molecular Weight Verification

ESI+ mode would show the
[M+H]* ion at m/z ~248/250,
exhibiting the characteristic
isotopic pattern for a single

bromine atom.

Chiral HPLC

Enantiomeric Purity (e.e.%)

Using a chiral stationary phase
(e.g., Chiralpak AD-H), the (S)-
and (R)-enantiomers would be
resolved into two separate
peaks, allowing for the precise
determination of enantiomeric

excess.

Applications in Drug Development

The true value of this compound lies in its potential as a sophisticated building block for novel

therapeutics. Its structure is analogous to key fragments found in inhibitors of critical cell

signaling pathways.
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Role as a Pharmacophore for Kinase Inhibitors

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival,
and its dysregulation is a hallmark of many cancers. Small molecule inhibitors targeting kinases
within this pathway, such as AKT, are of high therapeutic interest. The compound (S)-3-Amino-
3-(4-fluorophenyl)propan-1-ol is a known key intermediate for the synthesis of Capivasertib
(AZD5363), a potent pan-AKT inhibitor.[2]

By analogy, (S)-3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-ol provides a scaffold to build
next-generation inhibitors. The amino and hydroxyl groups can be used to link to other
pharmacophoric elements, while the bromo-phenyl moiety can be inserted into the hydrophobic
binding pockets of a kinase active site. The bromine atom offers a unique vector for growth,
allowing chemists to probe deeper into the protein target via cross-coupling chemistry to
enhance potency or selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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